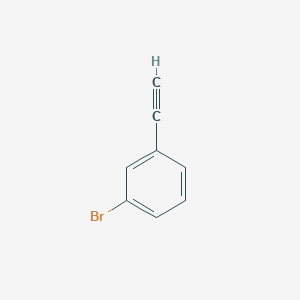
3-Bromophenylacetylene
Cat. No. B1279458
Key on ui cas rn:
766-81-4
M. Wt: 181.03 g/mol
InChI Key: TZDXNFAAJNEYIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07812022B2
Procedure details


To an oven-dried flask under N2 was added 1-bromo-3-iodobenzene (5.00 g, 17.73 mmol), anhydrous, degassed THF (100 mL), dichlorobis(triphenyl-phosphine)palladium(II) (620 mg, 0.88 mmol), copper(I) iodide (100 mg, 0.53 mmol), TEA (7.15 g, 71 mmol), and TMS acetylene (1.91 g, 20 mmol). After stirring overnight at rt, the reaction was washed with brine (100 mL), organic layer separated, concentrated under reduced pressure, adsorbed to silica gel and purified by column chromatography (5% EtOAc in hexanes) to afford the desired product (3.57 g, 80%) as a clear oil. This was dissolved in 100 ml 1:1 THF:MeOH and to this was added water (10 mL), and K2CO3 (5.87 g, 43 mmol). After stirring overnight at rt, the reaction was washed with brine (100 mL), adsorbed to silica gel and purified by LC (5% EtOAc in hexanes) to afford the alkyne (1.92 g, 75%) as a pale yellow oil. 1H NMR (400 MHz, CDCl3) δ 3.10 (s, 1H), 7.17 (t, J=7.69 Hz, 1H), 7.38-7.44 (m, 1H), 7.45-7.48 (m, 1H), 7.61-7.62 (s, 1H).

[Compound]
Name
TEA
Quantity
7.15 g
Type
reactant
Reaction Step Two



Name
copper(I) iodide
Quantity
100 mg
Type
catalyst
Reaction Step Two


Name
Yield
80%
Identifiers


|
REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4](I)[CH:3]=1.[Si]([C:13]#[CH:14])(C)(C)C>Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.[Cu]I.C1COCC1>[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([C:13]#[CH:14])[CH:3]=1 |^1:17,36|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
5 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC(=CC=C1)I
|
Step Two
[Compound]
|
Name
|
TEA
|
|
Quantity
|
7.15 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
1.91 g
|
|
Type
|
reactant
|
|
Smiles
|
[Si](C)(C)(C)C#C
|
|
Name
|
|
|
Quantity
|
620 mg
|
|
Type
|
catalyst
|
|
Smiles
|
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl
|
|
Name
|
copper(I) iodide
|
|
Quantity
|
100 mg
|
|
Type
|
catalyst
|
|
Smiles
|
[Cu]I
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
After stirring overnight at rt
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


WASH
|
Type
|
WASH
|
|
Details
|
the reaction was washed with brine (100 mL), organic layer
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
separated
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
purified by column chromatography (5% EtOAc in hexanes)
|
Outcomes


Product
Details
Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC1=CC(=CC=C1)C#C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 3.57 g | |
| YIELD: PERCENTYIELD | 80% | |
| YIELD: CALCULATEDPERCENTYIELD | 111.2% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
